molecular formula C10H12O5 B6262053 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID CAS No. 82537-43-7

2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID

Cat. No.: B6262053
CAS No.: 82537-43-7
M. Wt: 212.2
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Description

2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID is an organic compound with the molecular formula C10H12O5 It is characterized by the presence of a furan ring substituted with an ethoxycarbonyl group and a methyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID typically involves the esterification of 4-methyl-2-furancarboxylic acid with ethanol in the presence of a strong acid catalyst, followed by the introduction of an acetic acid group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The ethoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-[4-(HYDROXYMETHYL)-5-METHYLFURAN-2-YL]ACETIC ACID.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-acetic acid: Similar structure but lacks the ethoxycarbonyl group.

    4-Methyl-2-furancarboxylic acid: Similar structure but lacks the acetic acid moiety.

    2-(4-METHOXYCARBONYL-5-METHYLFURAN-2-YL)ACETIC ACID: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

2-[4-(ETHOXYCARBONYL)-5-METHYLFURAN-2-YL]ACETIC ACID is unique due to the presence of both the ethoxycarbonyl and acetic acid groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

82537-43-7

Molecular Formula

C10H12O5

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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